N-Isopropylaminoacetic acid ethyl ester hydrochloride
Overview
Description
N-Isopropylaminoacetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is known for its solid physical state and has a melting point of 123°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylaminoacetic acid ethyl ester hydrochloride typically involves the reaction of isopropylamine with ethyl chloroacetate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-Isopropylaminoacetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-Isopropylaminoacetic acid
Reduction: N-Isopropylaminoethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Isopropylaminoacetic acid ethyl ester hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme-substrate interactions and protein modifications.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Isopropylaminoacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Methylaminoacetic acid ethyl ester hydrochloride
- N-Ethylaminoacetic acid ethyl ester hydrochloride
- N-Propylaminoacetic acid ethyl ester hydrochloride
Uniqueness
N-Isopropylaminoacetic acid ethyl ester hydrochloride is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(propan-2-ylamino)acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)5-8-6(2)3;/h6,8H,4-5H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTRDXFEQPOYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661513 | |
Record name | Ethyl N-propan-2-ylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3183-23-1 | |
Record name | Ethyl N-propan-2-ylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-[(propan-2-yl)amino]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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